molecular formula C7H5BrN2O B1465099 5-Bromo-6-methoxynicotinonitrile CAS No. 943153-51-3

5-Bromo-6-methoxynicotinonitrile

Cat. No.: B1465099
CAS No.: 943153-51-3
M. Wt: 213.03 g/mol
InChI Key: HVBZVEOIYBWRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxynicotinonitrile (CAS 943153-51-3) is a brominated pyridine derivative of interest in chemical research and development. This compound serves as a versatile chemical intermediate and building block, particularly in pharmaceutical and organic synthesis . Its molecular formula is C 7 H 5 BrN 2 O and it has a molecular weight of 213.03 g/mol . The structure of this compound features a nitrile group and a bromo substituent on the methoxypyridine ring, which are functional groups that allow for further chemical modifications. This makes it a valuable precursor for constructing more complex molecules, potentially for use in medicinal chemistry and drug discovery programs . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure proper handling by referring to the material safety data sheet. The product should be stored sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBZVEOIYBWRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696941
Record name 5-Bromo-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943153-51-3
Record name 5-Bromo-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-methoxypyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Bromo 6 Methoxynicotinonitrile and Its Analogues

Direct Synthesis Strategies for 5-Bromo-6-methoxynicotinonitrile

Direct synthesis strategies for this compound typically involve the sequential introduction of the bromo and methoxy (B1213986) groups onto a pre-existing nicotinonitrile or pyridine (B92270) ring. The order of these steps is crucial and often dictated by the directing effects of the substituents and the stability of the intermediates.

Regioselective Bromination Approaches for Methoxy-Nicotinonitrile Precursors

The regioselective bromination of methoxy-nicotinonitrile precursors is a common and effective method for the synthesis of this compound. This approach takes advantage of the directing effects of the methoxy and cyano groups on the pyridine ring to control the position of bromination.

In a typical procedure, a methoxy-substituted nicotinonitrile is treated with a brominating agent. The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity and yield. For instance, the bromination of 2-methoxypyridine-3-carbonitrile can be achieved using N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724). The reaction often requires heating to proceed at a reasonable rate. nih.gov The electron-donating methoxy group at the 6-position (or 2-position in alternative numbering) activates the pyridine ring towards electrophilic substitution, while the electron-withdrawing cyano group deactivates it. The interplay of these electronic effects directs the incoming electrophile (bromine) to the C5 position.

A study on the synthesis of bedaquiline (B32110) analogues demonstrated the bromination of a 2-methoxypyridin-3-yl derivative at the C5-position using NBS in acetonitrile at 80°C, affording the desired 5-bromo product in a high yield of 94%. nih.gov This highlights the efficiency of NBS as a regioselective brominating agent for such systems.

The ability to introduce a bromine atom at a specific site on the pyridine ring is crucial for further functionalization. The resulting this compound can then be used in various cross-coupling reactions to introduce a wide range of substituents at the 5-position. nih.gov

Methoxylation Strategies on Brominated Nicotinonitrile Scaffolds

An alternative approach to the synthesis of this compound involves the methoxylation of a pre-brominated nicotinonitrile scaffold. This strategy is particularly useful when the required brominated precursor is readily available.

The methoxylation reaction typically involves the nucleophilic substitution of a leaving group, such as a halogen or a sulfonate ester, by a methoxide (B1231860) source. For example, 2,5-dibromopyridine (B19318) can be selectively methoxylated at the 2-position by treatment with sodium methoxide in methanol (B129727). chemicalbook.com This selectivity is attributed to the higher reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack. The reaction of 2,5-dibromopyridine with sodium hydroxide (B78521) in refluxing methanol for 5 hours resulted in the formation of 5-bromo-2-methoxypyridine (B44785) in a 98% yield. chemicalbook.com

Similarly, 2-chloropyridine (B119429) can be converted to 2-methoxypyridine (B126380) by reaction with methanol or sodium methoxide in refluxing methanol. researchgate.net These methods can be adapted for the synthesis of 6-methoxy-nicotinonitrile derivatives from the corresponding 6-chloro or 6-bromo precursors. The cyano group at the 3-position would further activate the 6-position towards nucleophilic aromatic substitution.

Synthesis of Nicotinonitrile Derivatives via Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly functionalized nicotinonitrile derivatives. nih.govnih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation, starting from simple and readily available starting materials. This approach is highly convergent and aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

Catalyst-Mediated Synthesis of Functionalized Nicotinonitriles (e.g., using Nanomagnetic Metal–Organic Frameworks)

Recent advances in catalysis have led to the development of novel methods for the synthesis of nicotinonitriles using advanced catalytic systems. Nanomagnetic metal-organic frameworks (MOFs) have emerged as highly efficient and recyclable catalysts for these transformations. bohrium.comresearchgate.netnih.govacs.orgnih.gov

A notable example is the four-component reaction for the synthesis of a wide range of nicotinonitrile derivatives. bohrium.comresearchgate.netnih.gov This reaction involves the condensation of a β-keto nitrile (such as 3-oxo-3-phenylpropanenitrile), an aldehyde, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in the presence of a nanomagnetic MOF catalyst, Fe3O4@MIL-53(Al)-N(CH2PO3)2. bohrium.comresearchgate.netnih.govnih.gov The reaction proceeds under solvent-free conditions and affords the desired nicotinonitrile products in excellent yields (68-90%) within short reaction times (40-60 minutes). bohrium.comresearchgate.netnih.gov

The use of a nanomagnetic catalyst offers several advantages, including a high surface-to-volume ratio, which enhances catalytic activity, and easy separation of the catalyst from the reaction mixture using an external magnet. bohrium.comresearchgate.netnih.govacs.orgnih.gov This allows for the efficient recycling and reuse of the catalyst, making the process more economical and environmentally friendly. The catalyst also exhibits high chemical and thermal stability. bohrium.comresearchgate.netnih.govacs.orgnih.gov

CatalystReactantsConditionsYield (%)Reaction Time (min)
Fe3O4@MIL-53(Al)-N(CH2PO3)23-oxo-3-phenylpropanenitrile, aldehydes, acetophenones, ammonium acetateSolvent-free, 110°C68-9040-60

This catalyst-mediated multicomponent approach provides a versatile and sustainable route to a diverse library of nicotinonitrile derivatives, which can serve as precursors for more complex molecules like this compound through subsequent functional group transformations.

Green Chemistry Approaches in Nicotinonitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nicotinonitriles to develop more sustainable and environmentally benign processes. rsc.orgmdpi.comejcmpr.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com

One green approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Microwave irradiation can accelerate a variety of organic reactions, leading to higher yields and fewer by-products. unimi.it

Another important aspect of green chemistry is the use of environmentally friendly solvents. Dihydrolevoglucosenone (Cyrene™), a bio-based solvent derived from cellulose, has emerged as a promising alternative to hazardous polar aprotic solvents like DMF, DMSO, and NMP. unimi.it Cyrene™ is non-toxic, biodegradable, and has a high boiling point, making it suitable for a wide range of reactions. unimi.it Researchers have developed an efficient protocol for nucleophilic aromatic substitution reactions of nicotinic esters in Cyrene™, achieving high yields in very short reaction times. unimi.it

Solvent-free reaction conditions represent another key green chemistry strategy. mdpi.comrasayanjournal.co.in The multicomponent synthesis of nicotinonitriles using nanomagnetic MOF catalysts, as described in the previous section, is an excellent example of a solvent-free reaction. bohrium.comresearchgate.netnih.gov These reactions not only eliminate the need for potentially harmful solvents but also simplify product isolation and purification.

Green Chemistry ApproachKey FeaturesExample Application
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption, often higher yields. mdpi.comSynthesis of nicotinic ester derivatives. unimi.it
Use of Green Solvents (e.g., Cyrene™)Biodegradable, non-toxic, derived from renewable resources. unimi.itNucleophilic aromatic substitution on nicotinic esters. unimi.it
Solvent-Free ReactionsReduced waste, simplified work-up, often catalyzed by recyclable catalysts. mdpi.comrasayanjournal.co.inFour-component synthesis of nicotinonitriles using a nanomagnetic MOF catalyst. bohrium.comresearchgate.netnih.gov

These green chemistry approaches are crucial for the development of sustainable and cost-effective methods for the synthesis of nicotinonitriles and their derivatives.

Preparation of Related Brominated and Methoxylated Pyridine Derivatives

The synthesis of related brominated and methoxylated pyridine derivatives is essential for accessing a wide range of precursors and analogues of this compound. The methods used for the preparation of these compounds often overlap with the strategies discussed earlier and provide a versatile toolbox for the organic chemist.

The preparation of 2-bromo-3-methoxypyridine, for example, can be achieved through a two-step process. google.com The first step involves the bromination of 3-pyridone, followed by methoxylation. The methoxylation is carried out by treating the 2-bromo-3-pyridone with sodium in methanol, followed by the addition of methyl iodide. This method provides the desired product in good yield. google.com

The synthesis of 5-bromo-2-methoxypyridine is another important transformation. As mentioned previously, this compound can be prepared with high efficiency from 2,5-dibromopyridine by selective methoxylation with sodium methoxide in methanol. chemicalbook.com

Furthermore, the Grignard reaction of bromopyridines provides a route to various functionalized pyridine derivatives. researchgate.net For instance, 2-bromopyridine (B144113) can be converted to its Grignard reagent, which can then react with various electrophiles to introduce new substituents on the pyridine ring. researchgate.net This approach can be used to synthesize precursors for more complex pyridine derivatives.

The table below summarizes the synthesis of some related brominated and methoxylated pyridine derivatives.

ProductStarting Material(s)ReagentsYield (%)
2-Bromo-3-methoxypyridine2-Bromo-3-pyridone1. Sodium, Methanol 2. Methyl iodide75-80
5-Bromo-2-methoxypyridine2,5-DibromopyridineSodium hydroxide, Methanol98
Methyl 5-bromo-6-hydroxynicotinateMethyl 6-hydroxynicotininateBromine, Acetic acid100

Strategies for Incorporating Halogen and Methoxy Groups into Pyridine Nuclei

The synthesis of pyridines bearing both halogen and methoxy substituents requires strategic planning to control regioselectivity and reactivity. The pyridine ring is electron-deficient, which influences the conditions required for electrophilic substitution reactions like halogenation.

One common strategy involves the direct halogenation of a pre-functionalized pyridine ring. For instance, the bromination of a hydroxynicotinonate derivative can be achieved using bromine in acetic acid. This method was used to synthesize methyl 5-bromo-6-hydroxynicotinate from methyl 6-hydroxynicotinate. chemicalbook.com The resulting hydroxypyridine can then be converted to the corresponding methoxy derivative.

Another approach is to start with a di-substituted pyridine and selectively replace one substituent. For example, 5-Bromo-2-methoxypyridine can be prepared from 2,5-dibromopyridine by reacting it with sodium hydroxide in methanol. chemicalbook.com This reaction proceeds via a nucleophilic substitution where the methoxide ion displaces one of the bromine atoms, typically at the more reactive position.

The presence of a methoxy group can, in turn, influence subsequent reactions. A methoxy group, particularly at the 2-position of a pyridine ring, can decrease the basicity of the pyridine nitrogen due to the inductive electron-withdrawing effect. nih.gov This modulation of basicity can be advantageous in preventing undesired side reactions during further synthetic transformations. For example, the reduced basicity of 2-methoxypyridines can lead to higher yields in reactions like the Robinson annulation, which might otherwise be hampered by the basic nature of the pyridine nitrogen. nih.gov

The following table summarizes a reaction for introducing a bromo and a hydroxy group, a precursor for the methoxy group.

Starting MaterialReagentsProductYieldReference
Methyl 6-hydroxynicotinonateBromine, Acetic AcidMethyl 5-bromo-6-hydroxynicotinate100% chemicalbook.com
2,5-dibromopyridineSodium hydroxide, Methanol5-Bromo-2-methoxypyridine98% chemicalbook.com

Halogen Exchange and Transformation Reactions in Nicotinonitrile Synthesis

Halogen atoms on a pyridine ring serve as versatile handles for further functionalization, including their transformation into a nitrile group to form nicotinonitriles.

A primary method for converting a bromopyridine to a nicotinonitrile is the Rosenmund-von Braun reaction, which involves the use of a cyanide source, typically cuprous cyanide (CuCN). orgsyn.org This reaction is a well-established method for the synthesis of aryl nitriles from aryl halides. For example, nicotinonitrile can be prepared from 3-bromopyridine (B30812) and cuprous cyanide. orgsyn.org This transformation is crucial for creating the cyano group of the target molecule, this compound, likely starting from a di-halogenated or bromo-methoxy pyridine precursor.

Halogen exchange reactions, such as the Finkelstein reaction, are also pertinent. frontiersin.orgnih.gov The classic Finkelstein reaction involves the exchange of a halogen (like chlorine or bromine) for iodine using an alkali metal iodide in a suitable solvent like acetone. unacademy.com While this reaction typically applies to alkyl halides, analogous metal-catalyzed versions exist for aryl halides. frontiersin.orgnih.gov These reactions are equilibrium-driven, and the outcome can be controlled by factors like the solubility of the resulting metal halide salt. unacademy.com Such exchanges can be used to convert a less reactive aryl chloride into a more reactive aryl iodide to facilitate subsequent reactions like cyanation. For aryl halides, these exchanges often require a metal catalyst, such as copper or nickel complexes, to proceed efficiently. frontiersin.orgnih.gov

The following table outlines a key halogen transformation reaction.

Starting MaterialReagentsProductReference
3-BromopyridineCuprous CyanideNicotinonitrile orgsyn.org

Advanced Synthetic Route Development and Optimization

The development of advanced synthetic routes for complex molecules like this compound focuses on improving efficiency, scalability, and purity. This involves exploring new chemical reactions and carefully controlling process parameters.

Exploration of Novel Synthetic Pathways

While specific novel pathways for this compound are not extensively documented, general advancements in pyridine and nicotinonitrile synthesis suggest potential new routes. researchgate.netresearchgate.net Multi-component reactions (MCRs), which allow for the formation of several bonds in a single operation, are a promising avenue. For example, the Hantzsch dihydropyridine (B1217469) synthesis and its variations can produce highly substituted pyridines from simple acyclic precursors. beilstein-journals.orgnih.gov A hypothetical MCR approach to a precursor of this compound could involve the condensation of an appropriate 1,5-dicarbonyl compound (or its precursors) with ammonia.

Another area of exploration is the use of novel catalytic systems. For instance, the development of more efficient copper or palladium catalysts could improve the yield and conditions of the cyanation reaction. Research into C-H activation could also, in theory, allow for the direct introduction of the cyano group onto a bromo-methoxy-pyridine scaffold, bypassing the need for a halogen precursor for the nitrile group.

The synthesis of nicotinonitrile derivatives through one-pot reactions is also an area of active research. researchgate.net These methods often involve the reaction of aldehydes, active methylene (B1212753) compounds like malononitrile, and an ammonium source, sometimes under microwave irradiation to accelerate the reaction. researchgate.net Adapting such a method could provide a more streamlined synthesis of the target molecule.

Process Chemistry and Impurity Profiling in Nicotinonitrile Synthesis

Process chemistry focuses on scaling up the synthesis for industrial production, ensuring safety, and minimizing waste. For a multi-step synthesis of a substituted nicotinonitrile, each step would need to be optimized for temperature, pressure, reaction time, and stoichiometry.

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of the final drug substance. nih.gov The process involves the identification, quantification, and characterization of all potential impurities. medwinpublishers.com

For the synthesis of this compound, potential impurities could arise from several sources:

Starting materials: Unreacted starting materials or impurities within them can carry through the synthesis.

Intermediates: Incomplete conversion of intermediates to the final product.

Side reactions: Formation of by-products, such as regioisomers during the bromination step or products of over-reaction. For example, in the methoxylation of a dibromopyridine, if the reaction is not selective, a mixture of mono-methoxy isomers or a di-methoxy product could form.

Degradation products: The final compound may degrade under certain conditions of light, heat, or pH.

Modern analytical techniques are employed for impurity profiling. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying impurities. researchgate.net When combined with mass spectrometry (LC-MS), it allows for the identification of the impurities by providing their molecular weights. ijprajournal.com Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are also used for structural elucidation of isolated impurities. nih.gov

A hypothetical impurity profile for this compound might include the compounds listed in the table below.

Potential ImpurityPotential Source
2,5-DibromopyridineUnreacted starting material
5-Bromo-2-hydroxypyridineIncomplete methylation
6-MethoxynicotinonitrileStarting material lacking bromine
Isomeric bromo-methoxy-nicotinonitrilesLack of regioselectivity in bromination or methoxylation steps

Reactivity and Derivatization Strategies of 5 Bromo 6 Methoxynicotinonitrile

Reactivity of the Bromine Moiety in Cross-Coupling Reactions and Nucleophilic Substitutions

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

The bromine substituent on the electron-deficient pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.gov For 5-bromo-6-methoxynicotinonitrile, a typical Suzuki-Miyaura reaction would involve its treatment with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or K₃PO₄ in a suitable solvent system like dioxane/water or DME. uzh.chresearchgate.net The reaction generally proceeds with good to excellent yields, allowing for the synthesis of a wide variety of 5-aryl-6-methoxynicotinonitriles. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine). researchgate.net The Sonogashira coupling of this compound provides access to 5-alkynyl-6-methoxynicotinonitriles, which are valuable precursors for the synthesis of various heterocyclic compounds and conjugated materials. researchgate.net The development of copper-free Sonogashira protocols has also gained traction to avoid the formation of homocoupled alkyne byproducts. rsc.org Furthermore, iron and cobalt-based catalysts have been explored as more sustainable alternatives to palladium for Sonogashira reactions. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

Coupling Reaction Catalyst/Ligand Base Solvent Typical Substrates
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂/SPhos K₃PO₄, K₂CO₃ Dioxane/H₂O, THF Arylboronic acids, Heteroarylboronic acids
Sonogashira PdCl₂(PPh₃)₂/CuI Et₃N, i-Pr₂NH THF, DMF Terminal alkynes

This table presents generalized conditions. Optimal conditions for this compound may vary.

While the bromine atom can be displaced by strong nucleophiles, the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, makes the ring itself susceptible to nucleophilic attack. However, direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the 5-position is generally less facile compared to halogens at the 2-, 4-, or 6-positions of the pyridine ring. The reactivity can be enhanced by the presence of strongly activating groups or under forcing reaction conditions. For instance, reactions with strong nucleophiles like alkoxides, thiolates, or amines may require elevated temperatures. In some cases, the reaction can proceed via a concerted SNAr mechanism, as has been observed in the reaction of 5-bromo-1,2,3-triazines with phenols. nih.gov The synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been achieved through nucleophilic substitution on a di-halogenated precursor, highlighting the utility of this approach in building substituted pyridines. nih.gov

Transformations Involving the Nitrile Group (—CN)

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and aldehydes.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comdocbrown.info Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, which directly yields the carboxylic acid. libretexts.orgmasterorganicchemistry.com Basic hydrolysis is carried out by heating with an aqueous solution of a strong base, like sodium hydroxide (B78521), which initially forms the carboxylate salt. Subsequent acidification is then required to obtain the free carboxylic acid. libretexts.org This transformation converts this compound into 5-bromo-6-methoxynicotinic acid, a valuable building block.

Reduction: The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent used. youtube.com

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group). libretexts.org This reaction provides a route to 5-bromo-6-methoxy-3-(aminomethyl)pyridine.

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org This allows for the synthesis of 5-bromo-6-methoxynicotinaldehyde.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This transformation adds a five-membered heterocyclic ring to the pyridine core, significantly altering the compound's properties and providing access to a different class of derivatives.

Table 2: Key Transformations of the Nitrile Group

Transformation Reagents Product Functional Group
Acid Hydrolysis H₃O⁺, heat Carboxylic Acid
Base Hydrolysis 1. NaOH, heat; 2. H₃O⁺ Carboxylic Acid
Reduction (Amine) 1. LiAlH₄; 2. H₂O Primary Amine
Reduction (Aldehyde) 1. DIBAL-H; 2. H₂O Aldehyde
[3+2] Cycloaddition NaN₃ Tetrazole

This table presents generalized transformations. Specific conditions may be required for this compound.

Modifications at the Methoxy (B1213986) Position

The methoxy group at the 6-position is an ether linkage that can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

Cleavage of the methyl ether can be accomplished using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction with HBr or HI typically proceeds via an SN2 mechanism on the methyl group, yielding the corresponding 6-hydroxynicotinonitrile (B1311003) derivative and methyl halide. masterorganicchemistry.com The choice of reagent is critical to avoid unwanted side reactions with the other functional groups present in the molecule. For instance, BBr₃ is often effective at cleaving aryl methyl ethers under relatively mild conditions. organic-chemistry.org

Once the hydroxyl group is unmasked, it can be used as a handle for a variety of subsequent functionalization reactions. These include:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form new ether derivatives.

O-Acylation: Esterification with acyl chlorides or anhydrides to produce ester derivatives.

Conversion to a Triflate: Reaction with triflic anhydride (B1165640) to form a triflate, which is an excellent leaving group for further cross-coupling reactions, thereby offering an alternative to the bromine at the 5-position for introducing new substituents.

Selective cleavage of one methoxy group in the presence of others has been demonstrated in related systems, often influenced by neighboring groups or specific reagents. researchgate.netnih.gov

Post-Synthetic Modification of the Pyridine Ring System

The pyridine ring system of this compound serves as a versatile scaffold for post-synthetic modification, allowing for the introduction of a wide array of substituents and the construction of novel fused heterocyclic systems. The presence of the bromine atom at the 5-position is particularly advantageous, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the generation of new chemical entities with tailored electronic and steric properties.

Introduction of Diverse Substituents and Heterocyclic Fusions for New Chemical Entities

The strategic derivatization of this compound at the C5-position is a key strategy for accessing novel molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds at this position. These reactions enable the introduction of a diverse range of substituents, including alkyl, vinyl, aryl, and amino groups, thereby significantly expanding the chemical space accessible from this starting material.

A notable example of such a modification is the Stille coupling reaction. In a documented procedure, this compound was reacted with tributyl(1-ethoxyvinyl)stannane (B1298054) in the presence of a palladium catalyst, bis(triphenylphosphine)palladium(II) chloride, in toluene (B28343) at 100 °C. wikipedia.org This reaction efficiently yielded 5-(1-ethoxyvinyl)-6-methoxynicotinonitrile, demonstrating the feasibility of introducing vinyl substituents at the C5-position. wikipedia.org

Table 1: Stille Coupling of this compound

Reactant 1Reactant 2CatalystSolventProduct
This compoundTributyl(1-ethoxyvinyl)stannaneBis(triphenylphosphine)palladium(II) chlorideToluene5-(1-Ethoxyvinyl)-6-methoxynicotinonitrile

While specific examples for Suzuki, Buchwald-Hartwig, and Sonogashira couplings directly on this compound are not extensively detailed in the reviewed literature, the general applicability of these reactions to bromo-substituted pyridines is well-established. wikipedia.orgorganic-chemistry.orgacsgcipr.orgwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.netlibretexts.orgyoutube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. libretexts.orgyoutube.comyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgyoutube.comyoutube.com

Buchwald-Hartwig Amination: This method would enable the synthesis of 5-amino-6-methoxynicotinonitrile derivatives by coupling the starting material with a wide range of primary or secondary amines. wikipedia.orgacsgcipr.orgnih.gov This reaction is crucial for introducing nitrogen-containing functionalities. wikipedia.orgacsgcipr.orgnih.gov

Sonogashira Coupling: The reaction of this compound with terminal alkynes under palladium/copper catalysis would provide access to 5-alkynyl-6-methoxynicotinonitrile derivatives, which are valuable intermediates for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

Furthermore, the nitrile and methoxy functionalities on the pyridine ring, in conjunction with a substituent introduced at the C5-position, can be utilized for the construction of fused heterocyclic systems. For instance, a substituent introduced via a coupling reaction could possess a functional group capable of undergoing an intramolecular cyclization with the nitrile or methoxy group, leading to the formation of bicyclic heteroaromatic systems such as furopyridines, thienopyridines, or pyrrolopyridines. nih.govniscpr.res.inmdpi.comnih.govmdpi.comnih.govmdpi.comnih.govbldpharm.comresearchgate.netsemanticscholar.org While the direct synthesis of such fused systems from this compound is not explicitly documented in the surveyed literature, the strategic application of sequential cross-coupling and cyclization reactions represents a promising avenue for the synthesis of novel and complex heterocyclic scaffolds.

Table 2: Potential Cross-Coupling Reactions for Derivatization of this compound

Reaction TypeCoupling PartnerPotential Product
Suzuki-Miyaura CouplingArylboronic acid5-Aryl-6-methoxynicotinonitrile
Buchwald-Hartwig AminationAlkylamine5-(Alkylamino)-6-methoxynicotinonitrile
Sonogashira CouplingTerminal alkyne5-Alkynyl-6-methoxynicotinonitrile

The strategic implementation of these post-synthetic modification strategies on the this compound core opens up a vast landscape of new chemical entities with potential applications in various fields of chemical research.

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Bromo 6 Methoxynicotinonitrile Derivatives

Advanced Spectroscopic Methods for Structural Elucidation of Novel Derivatives

The precise architecture of 5-Bromo-6-methoxynicotinonitrile derivatives is determined using a suite of complementary spectroscopic techniques. Each method provides unique information, and together they allow for a complete assignment of the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For derivatives of this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The methoxy (B1213986) group protons (-OCH₃) are expected to produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found in the δ 115-120 ppm region, while the carbons of the pyridine ring are observed between δ 110-160 ppm. The methoxy carbon appears around δ 55-60 ppm. The substitution pattern on the pyridine ring, including the presence of the bromine atom, significantly influences the chemical shifts of the ring carbons. organicchemistrydata.org

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments establish connectivity between protons (COSY) and between protons and directly attached or long-range carbons (HSQC/HMBC), allowing for the definitive assignment of all signals, even in structurally intricate cases. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Structure Note: Data is representative and based on typical chemical shifts for the functional groups.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
H-2~8.5-C-3, C-4, C-6
H-4~7.9-C-2, C-3, C-5
-OCH₃~4.0 (s, 3H)~56.0C-6
C-2-~152.0-
C-3 (CN)-~108.0-
C≡N-~117.0-
C-4-~145.0-
C-5-~115.0-
C-6-~160.0-

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the deduction of the elemental composition.

For this compound, the presence of bromine is readily identified by its characteristic isotopic pattern (M+ and M+2 peaks) in approximately a 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Electron impact (EI) or electrospray ionization (ESI) methods are used to generate ions, whose fragmentation patterns provide valuable structural information. The analysis of these fragments helps to piece together the molecular structure by identifying stable neutral losses and daughter ions. youtube.com Common fragmentation pathways for this compound derivatives would include:

Loss of a bromine radical (·Br): A major fragmentation pathway leading to a peak at [M-79/81]⁺.

Loss of a methyl radical (·CH₃): From the methoxy group, resulting in a peak at [M-15]⁺.

Loss of a cyano radical (·CN): Leading to a peak at [M-26]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine nitrogen can also occur. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: Based on the molecular weight of C₇H₅BrN₂O (227.03 g/mol ).

m/z ValueProposed Fragment IonNeutral Loss
227/229[M]⁺-
212/214[M - CH₃]⁺·CH₃
201/203[M - CN]⁺·CN
148[M - Br]⁺·Br
117[M - Br - OCH₃]⁺·Br, ·OCH₃

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful, complementary techniques for identifying the functional groups and characterizing the chemical bonds within a molecule. nih.gov The vibrational frequencies of bonds are sensitive to their environment, providing a fingerprint of the molecule. youtube.com

For this compound, key vibrational bands are expected:

C≡N Stretch: A strong, sharp absorption in the FT-IR spectrum, typically around 2220-2240 cm⁻¹. nih.gov This band is often weaker in the Raman spectrum.

Aromatic C=C and C=N Stretches: The pyridine ring exhibits a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-O-C Stretch (Methoxy): Asymmetric and symmetric stretching vibrations of the ether linkage are expected. The asymmetric stretch usually appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1050 cm⁻¹. esisresearch.org

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the far-infrared region, usually between 500-650 cm⁻¹.

These experimental spectra are often compared with spectra calculated using computational methods like DFT to aid in the precise assignment of each vibrational mode. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data from related substituted nitriles and pyridines.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Medium
C≡N Stretch2220 - 2240Strong, Sharp
Aromatic Ring C=C, C=N Stretches1400 - 1600Medium-Strong
C-O-C Asymmetric Stretch1230 - 1270Strong
C-O-C Symmetric Stretch1020 - 1070Medium
C-Br Stretch500 - 650Medium-Strong

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles. For this compound, XRD would confirm the planarity of the pyridine ring and the geometry of the methoxy and nitrile substituents.

Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice, revealing important intermolecular interactions such as hydrogen bonds, halogen bonds (C-Br···N or C-Br···O), and π-π stacking interactions between pyridine rings. rsc.orgmdpi.com These non-covalent interactions are crucial for understanding the physical properties of the solid material and can influence its chemical reactivity. Analysis of crystal structures of related brominated heterocyclic compounds has provided detailed insights into these packing forces. researchgate.netresearchgate.net

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Brominated Pyridine Derivative Note: Data is hypothetical, based on typical values for similar small organic molecules. researchgate.netmdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.15
b (Å)10.25
c (Å)12.50
β (°)98.5
Volume (ų)1030
Z (molecules/unit cell)4

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the electronic structure and predicting the chemical reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the properties of organic molecules. nih.gov By optimizing the molecular geometry using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), one can calculate various molecular properties. nih.govscirp.org

For this compound, DFT calculations can be used to:

Predict Geometric Parameters: Calculated bond lengths and angles can be compared with experimental data from X-ray crystallography.

Simulate Vibrational Spectra: Calculated vibrational frequencies are used to assign experimental FT-IR and FT-Raman bands, confirming the structural analysis. esisresearch.org

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.comaimspress.com

Map Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution on the molecule. nih.gov It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting sites of reactivity. For this compound, the nitrogen of the nitrile group and the pyridine ring are expected to be regions of negative potential.

Table 5: Calculated Electronic Properties of a Nicotinonitrile Derivative using DFT Note: Values are representative and depend on the specific derivative and level of theory.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.8Electron-donating ability
LUMO Energy-1.9Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.9Kinetic stability and chemical reactivity
Chemical Hardness (η)2.45Resistance to change in electron distribution
Electronegativity (χ)4.35Power to attract electrons

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that less energy is required for electronic excitation, implying higher chemical reactivity. In contrast, a large gap indicates high kinetic stability and low reactivity. nih.gov For large molecular systems, where canonical FMOs can be spread across the entire molecule, the concept of frontier molecular orbitalets (FMOLs) helps to localize the reactive regions. nih.gov Computational studies on related bromo-substituted heterocyclic compounds, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, have determined specific HOMO-LUMO energy gaps, which serve as a benchmark for understanding the reactivity of similar structures. nih.gov

Table 1: Example FMO Analysis Data for a Bromo-Substituted Heterocyclic Derivative This table presents example data based on findings for structurally related compounds to illustrate the outputs of FMO analysis.

Parameter Energy (eV) Description
EHOMO -5.487 Energy of the Highest Occupied Molecular Orbital
ELUMO -3.128 Energy of the Lowest Unoccupied Molecular Orbital
Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. researchgate.netarxiv.org Global descriptors apply to the molecule as a whole, while local descriptors, like the Fukui function, pinpoint reactivity at specific atomic sites. arxiv.orgnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): The tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): The resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. researchgate.net

Table 2: Example Global Reactivity Descriptors This table contains representative values for global reactivity descriptors, modeled after analyses of other organic compounds, to demonstrate their application.

Descriptor Formula Example Value (eV) Interpretation
Ionization Potential (I) I ≈ -EHOMO 5.487 Ease of electron donation
Electron Affinity (A) A ≈ -ELUMO 3.128 Ease of electron acceptance
Chemical Potential (μ) μ = -(I+A)/2 -4.308 Electron escaping tendency. researchgate.net
Chemical Hardness (η) η = (I-A)/2 1.180 Resistance to charge transfer. researchgate.net
Non-Linear Optical (NLO) Properties Prediction

Organic materials are increasingly studied for their non-linear optical (NLO) properties due to their potential in applications like optical switching and data processing. nih.govnih.gov NLO properties arise from the interaction of intense electromagnetic fields with materials, leading to changes in their optical characteristics.

Computational methods are used to predict the NLO response of molecules by calculating key parameters such as the linear polarizability (⟨α⟩), the first hyperpolarizability (β), and the second hyperpolarizability (⟨γ⟩). nih.gov Large values for these hyperpolarizabilities, particularly β for second-order effects and γ for third-order effects, indicate a strong NLO response. nih.govrsc.org The design of molecules with significant NLO properties often involves creating systems with strong intramolecular charge transfer, which can be enhanced by specific substituent groups. nih.gov

Table 3: Predicted Non-Linear Optical (NLO) Properties This table shows example NLO data for hypothetical derivatives, illustrating the type of information generated from computational predictions.

Derivative ⟨α⟩ (esu) β (esu) ⟨γ⟩ (esu)
Derivative 1 3.15 x 10-22 11.2 x 10-27 3.11 x 10-31
Derivative 2 (with electron-donating group) 3.48 x 10-22 13.4 x 10-27 3.66 x 10-31

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides high-resolution insights into the conformational flexibility of molecules and their interactions with biological targets, such as proteins or enzymes. nih.gov For molecules like this compound derivatives, MD simulations can predict how the molecule binds to a target's active site, the stability of the resulting complex, and the key intermolecular forces involved. The process typically starts with an initial configuration and energy minimization, followed by simulating the atomic motions based on classical mechanics. mdpi.com Such simulations are crucial for understanding structure-function relationships, especially in drug design, where the dynamic behavior of a ligand in a binding pocket is critical. mdpi.comnih.gov

Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, it provides a graphical representation of close contacts between neighboring molecules.

Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data based on analysis of a related bromo-substituted heterocyclic compound.

Interaction Type Contribution to Hirshfeld Surface (%) Description
H···H 42.2% Represents contacts between hydrogen atoms. nih.gov
H···C/C···H 23.1% Indicates interactions involving hydrogen and carbon atoms, often C-H···π interactions. nih.gov
H···Br/Br···H 22.3% Highlights the significant role of the bromine atom in crystal packing. nih.gov
H···N/N···H 5.5% Contacts involving nitrogen and hydrogen atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govjapsonline.com QSAR models are developed by correlating calculated molecular descriptors (physicochemical properties) of a series of compounds with their experimentally measured biological activities. japsonline.com

The goal is to create a predictive model that can estimate the activity of new, untested compounds. nih.gov The process involves selecting a dataset of molecules, calculating relevant molecular descriptors, building a model using statistical methods like multiple linear regression (MLR), and validating the model's predictive power. japsonline.com For derivatives of this compound, QSAR can be used to predict properties like antibacterial activity or enzyme inhibition, guiding the design of more potent analogues. nih.govjapsonline.com

Table 5: Example QSAR Model Validation Parameters This table presents typical statistical metrics used to validate a QSAR model.

Parameter Value Description
R² (Training Set) 0.891 Coefficient of determination, indicates the goodness of fit for the model. japsonline.com
Q²LOO (Cross-validation) 0.851 Cross-validated R², indicates the internal predictive ability of the model. japsonline.com
R² (Test Set) 0.834 Predictive R² for the external test set, indicates the external predictive ability. japsonline.com

Mechanistic Insights into the Biological Action of 5 Bromo 6 Methoxynicotinonitrile Derivatives

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is the first step in elucidating its mechanism of action. This process involves a combination of biochemical and biophysical assays designed to pinpoint the enzymes, receptors, or other biomolecules with which the compound interacts.

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Studies on compounds structurally related to 5-Bromo-6-methoxynicotinonitrile have identified specific enzymes as potential targets. For instance, research into terbenzimidazole derivatives, which also feature 5-bromo and 6-methoxy substitutions, has shown them to be potent poisons of Topoisomerase I. nih.gov This enzyme is essential for managing the topological state of DNA during critical cellular processes like transcription and replication. nih.gov

The evaluation of these derivatives indicated that the presence of both 5- and 6-position substituents, such as a 6-methoxy group, allows the molecule to retain significant Topoisomerase I poisoning activity and cytotoxicity against human lymphoblastoma cells. nih.gov Structure-activity relationship (SAR) studies have revealed that lipophilic substituents at the 5-position can enhance this cytotoxicity. nih.gov

Kinetic analysis is employed to characterize the nature of enzyme inhibition. By measuring reaction rates at various substrate and inhibitor concentrations, key parameters can be determined:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme.

V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

K_i (Inhibition constant): Indicates the concentration of inhibitor required to decrease the maximal rate of the enzyme by half and is a measure of the inhibitor's potency.

These parameters help classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing further insight into the inhibitor's binding mechanism.

Receptor binding assays are fundamental in pharmacology for determining how a compound interacts with a specific receptor. creative-bioarray.com These assays are critical for screening new chemical entities and characterizing their binding parameters. merckmillipore.com G-protein coupled receptors (GPCRs) are a major class of receptors targeted by nearly half of all existing drugs. creative-bioarray.com

The core principle of these assays is to measure the binding of a ligand to a receptor. creative-bioarray.com This is often accomplished through competitive binding experiments where the novel compound competes with a known, typically radiolabeled, ligand for binding to the receptor. merckmillipore.comlabome.com The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the compound's binding affinity, often expressed as the K_d (equilibrium dissociation constant) or IC_50 (half-maximal inhibitory concentration). nih.gov

Several formats for these assays exist, including:

Filtration Binding Assays: In this method, the receptor-ligand complex is separated from the unbound ligand by vacuum filtration through a filter membrane that retains the receptor. merckmillipore.comnih.gov

Scintillation Proximity Assay (SPA): This homogeneous assay format uses microbeads coated with receptor-binding molecules that emit light when a radiolabeled ligand binds in close proximity. nih.gov

These assays provide quantitative data on a compound's affinity and selectivity for different receptors, which is vital for validating it as a potential therapeutic agent and predicting its pharmacological profile. merckmillipore.comlabome.com

Computational Modeling of Ligand-Target Interactions

Computational techniques, particularly molecular docking, have become indispensable tools for predicting and understanding how a ligand interacts with its biological target at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This simulation helps to elucidate the binding mode and the specific interactions that stabilize the ligand-receptor complex. For nicotinonitrile and related pyridine-3-carbonitrile (B1148548) derivatives, docking studies have been performed to predict their interactions with various enzyme targets. mdpi.combohrium.com

For example, docking studies on nicotinic acid derivatives have predicted binding to enzymes like Escherichia coli Nitroreductase. mdpi.com These simulations can identify key amino acid residues involved in the interaction. In one such study, a derivative was shown to form multiple hydrogen bonds with residues such as LYS74, LYS14, GLU165, THR41, ARG121, and ASN117 within the enzyme's active site. mdpi.com Other studies on pyridine-3-carbonitrile derivatives have identified Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2) as potential targets, with docking simulations revealing good fits within the respective binding sites. bohrium.commdpi.com These predictive models are crucial for guiding the rational design and optimization of more potent and selective inhibitors.

A key output of molecular docking simulations is the calculation of binding energy, which provides a theoretical estimation of the binding affinity between the ligand and its target. nih.gov The binding energy, typically expressed in kcal/mol, represents the free energy change upon ligand binding; a more negative value indicates a stronger and more stable interaction. nih.gov

These calculations are used to rank potential drug candidates and compare their predicted affinities. For instance, docking studies on nicotinic acid derivatives against E. coli Nitroreductase showed that some compounds had better binding energies than the reference drug, Nitrofurazone, suggesting a higher affinity for the target. mdpi.com Similarly, studies on quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) used binding energy calculations to quantify the affinity of the designed compounds. nih.gov

Table 1: Example Binding Energies of Heterocyclic Derivatives from Docking Studies

Compound/Derivative ClassTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Nicotinic Acid Derivative (Compound 13)E. coli Nitroreductase-9.1 mdpi.com
Nicotinic Acid Derivative (Compound 25)E. coli Nitroreductase-9.4 mdpi.com
Quinazoline Derivative (Compound 8a)EGFR-6.7 nih.gov
Quinazoline Derivative (Compound 8c)EGFR-5.3 nih.gov
2H-thiopyrano[2,3-b]quinoline DerivativeCB1a-6.1 nih.gov

Cellular and Biochemical Pathway Investigations

Ultimately, the biological action of a compound is realized through its effects on cellular and biochemical pathways. Following target identification, it is essential to investigate how the interaction between the compound and its target translates into a cellular response.

Studies on various nicotinonitrile and pyridine-3-carbonitrile derivatives have explored their effects on specific cellular processes. For example, certain pyridine-3-carbonitrile derivatives have been evaluated for their cytotoxicity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. bohrium.com The results indicated that these compounds could inhibit cancer cell proliferation, and their activity was correlated with the inhibition of CDK2, a key regulator of the cell cycle. bohrium.com This suggests a potential therapeutic application in oncology by intervening in the cell division pathway. bohrium.com

In another context, heterocyclic derivatives containing a nicotinonitrile moiety have been investigated as anti-inflammatory agents by targeting the COX-2 enzyme, which is central to the inflammatory pathway. mdpi.com Furthermore, the established role of Topoisomerase I inhibitors in inducing cytotoxicity in cancer cells provides a clear link between target engagement and a cellular outcome (apoptosis or cell death). nih.gov These investigations are crucial for validating the mechanism of action and confirming the therapeutic potential of this compound derivatives in a physiological context.

Cell Cycle Analysis and Apoptosis Induction Pathways

Information regarding the effects of this compound derivatives on cell cycle progression and the induction of apoptosis is not available in the current body of scientific literature. Studies analyzing the potential for these specific compounds to cause cell cycle arrest at various phases (e.g., G1, S, G2/M) or to trigger programmed cell death through intrinsic or extrinsic apoptotic pathways have not been published.

Gene Expression and Protein Modulation Studies

There is currently a lack of research on how this compound derivatives may modulate gene expression and protein levels within biological systems. Consequently, there are no available data on the specific genes or proteins that might be upregulated or downregulated by these compounds, nor any elucidation of the signaling pathways that might be affected.

Elucidation of Adsorption and Interaction Mechanisms in Biological Systems

Detailed studies on the adsorption and interaction mechanisms of this compound derivatives within biological systems are not present in the available scientific literature. Information concerning their binding affinities, potential molecular targets, and the nature of their interactions at a molecular level has not been reported.

Applications Beyond Biology and Pharmaceutical Science

Role in Materials Science and Functional Materials

The exploration of novel organic materials with specific functional properties is a rapidly advancing field. The inherent characteristics of substituted pyridines, such as 5-Bromo-6-methoxynicotinonitrile, make them intriguing candidates for the development of advanced materials.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. While specific research on the NLO properties of this compound is not extensively documented in publicly available literature, the molecular structure possesses features commonly associated with NLO activity. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (cyano) on the aromatic pyridine (B92270) ring can lead to a significant intramolecular charge transfer, which is a key requirement for second-order NLO materials. Further research, including computational modeling and experimental verification, would be necessary to fully elucidate and quantify the NLO potential of this compound.

Corrosion Inhibition Properties in Industrial Applications

The prevention of metal corrosion is a significant concern across numerous industries. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, as well as multiple bonds, are often effective corrosion inhibitors. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The effectiveness of corrosion inhibitors is typically evaluated using a combination of electrochemical and surface analysis techniques. These methods provide detailed insights into the inhibition mechanism and the nature of the protective film formed on the metal surface.

Electrochemical Techniques:

Potentiodynamic Polarization: This technique involves varying the potential of the metal and measuring the resulting current. The data obtained can be used to determine the corrosion current density, corrosion potential, and to understand whether the inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). bohrium.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. bohrium.comresearchgate.net An increase in the charge transfer resistance in the presence of an inhibitor indicates the formation of a protective layer on the metal surface. researchgate.net

Surface Analysis Techniques:

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. A smoother surface in the presence of the inhibitor provides visual evidence of its protective effect. researchgate.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information of the surface at a high resolution, allowing for the characterization of the adsorbed inhibitor film. researchgate.net

A hypothetical study on this compound as a corrosion inhibitor would likely employ these techniques to ascertain its efficacy and mechanism of action.

TechniqueInformation Gained
Potentiodynamic PolarizationCorrosion rate, inhibition mechanism (anodic, cathodic, or mixed)
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance, double-layer capacitance, properties of the inhibitor film
Scanning Electron Microscopy (SEM)Surface morphology, evidence of corrosion or protection
Atomic Force Microscopy (AFM)Surface topography, roughness, characterization of the adsorbed film

Use as Chemical Intermediates in Fine Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. Its utility as a chemical intermediate is evident from its availability from various chemical suppliers who cater to the research and development needs of the fine chemical industry. The presence of multiple reactive sites—the bromo substituent, the methoxy (B1213986) group, and the cyano group—allows for a range of chemical transformations.

The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up pathways to a variety of other functional groups. The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for modification.

Challenges and Future Directions in 5 Bromo 6 Methoxynicotinonitrile Research

Advancements in Asymmetric Synthesis and Chiral Resolution of Derivatives

A significant frontier in the development of derivatives of 5-bromo-6-methoxynicotinonitrile lies in the control of stereochemistry. The introduction of chiral centers into these molecules can dramatically influence their pharmacological activity, with one enantiomer often exhibiting greater potency or a better safety profile than the other.

Currently, there is a lack of specific literature detailing the asymmetric synthesis or chiral resolution of this compound derivatives. However, the broader field of heterocyclic chemistry offers established methodologies that could be adapted. Future research will likely involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct enantiomerically pure derivatives.

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands, to induce stereoselectivity in key bond-forming reactions.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

Chiral Chromatography: Separating enantiomers of racemic mixtures using chiral stationary phases in high-performance liquid chromatography (HPLC). The successful enantioresolution of xanthonic derivatives using various chiral columns, such as Chirobiotic™ T and Chirobiotic™ V, demonstrates the feasibility of this approach for other heterocyclic compounds.

Strategies for Improving Druggability and ADMET Properties (Theoretical and Predictive Aspects)

For any compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The inherent characteristics of the this compound scaffold, such as the presence of a bromine atom and a nitrile group, can influence these properties. The nitrile group, for instance, is a versatile pharmacophore that can modulate physicochemical and pharmacokinetic properties to enhance bioavailability and metabolic stability. researchgate.netgoogle.com

Future strategies will heavily rely on computational and predictive tools to guide the design of derivatives with improved "druggability":

In Silico ADMET Prediction: Utilizing software to model and predict the ADMET properties of virtual compounds before their synthesis. chemrxiv.orgchemicalbook.comnih.gov3wpharm.com This allows for the early identification of potential liabilities, such as poor absorption or high toxicity, and enables the prioritization of more promising candidates.

Bioisosteric Replacements: The strategic replacement of certain functional groups with others that have similar physical or chemical properties but can lead to improved ADMET profiles. achemblock.comnih.govchemicalbook.com For example, the nitrile group can act as a bioisostere for carbonyl and halogen groups. researchgate.net

Structure-Property Relationship (SPR) Studies: Systematically modifying the structure of this compound and evaluating the impact on key physicochemical properties like solubility, lipophilicity, and plasma protein binding.

A hypothetical example of applying these strategies is presented in the table below:

Challenge Theoretical Strategy Predictive Tool/Aspect Potential Outcome
Poor Oral BioavailabilityIntroduce polar functional groups or reduce lipophilicity.In silico prediction of Caco-2 permeability and aqueous solubility.Enhanced absorption from the gastrointestinal tract.
High Metabolic InstabilityBlock metabolically labile sites, for instance, by introducing a nitrile group. researchgate.netPrediction of metabolic pathways and identification of major metabolites using software like Meteor.Increased half-life and duration of action.
Potential for ToxicityModify substituents to reduce off-target activity or reactivity with biological macromolecules.Predictive toxicology software (e.g., DEREK Nexus) to flag potential toxicophores.Improved safety profile.

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

The rational design of new derivatives with superior biological activity is a cornerstone of modern drug discovery. For this compound, this will involve a deep understanding of its structure-activity relationships (SAR).

Key approaches in this area will include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic variations at different positions of the pyridine (B92270) ring and evaluating their biological activity. SAR studies on related nicotinonitrile and nicotinamide (B372718) derivatives have revealed the importance of specific substituents for antifungal and other activities. glpbio.comresearchgate.netuzh.ch

Bioisosterism: As mentioned previously, the application of bioisosteric replacements can be a powerful tool to enhance potency and selectivity. achemblock.comnih.govchemicalbook.com

Molecular Docking: Using computational models to predict how derivatives of this compound bind to specific biological targets, such as enzymes or receptors. This can guide the design of molecules with improved binding affinity and selectivity.

The following table illustrates a hypothetical SAR study for novel derivatives:

Position of Substitution Modification Rationale Anticipated Impact on Activity
C5-Position (Bromo group)Replacement with other halogens (Cl, F), small alkyl groups, or aryl groups via cross-coupling reactions.To probe the role of electronics and sterics at this position for target binding.Modulation of potency and selectivity.
C6-Position (Methoxy group)Variation of the alkoxy group (ethoxy, isopropoxy) or replacement with amino or substituted amino groups.To explore the impact of hydrogen bonding capacity and steric bulk on activity.Potential for improved target engagement and altered pharmacokinetic properties.
C3-Position (Nitrile group)Conversion to other functional groups like amides, carboxylic acids, or tetrazoles.The nitrile group can be a key pharmacophore, but its replacement can lead to different biological activities or improved properties. researchgate.netDiscovery of new biological targets or improved drug-like properties.

Exploration of New Therapeutic Areas and Industrial Applications

While the full therapeutic potential of this compound is yet to be realized, the broader class of pyridine derivatives has shown a wide range of biological activities. This suggests that derivatives of this compound could be promising candidates in various therapeutic areas.

Future research should focus on screening this scaffold and its derivatives against a diverse panel of biological targets to uncover new therapeutic applications. Potential areas of interest include:

Oncology: Many pyridine-containing compounds have demonstrated anticancer properties. nih.gov

Inflammation: Some pyridine derivatives have shown anti-inflammatory effects. bldpharm.combldpharm.com

Infectious Diseases: The nicotinamide scaffold, closely related to nicotinonitrile, has been investigated for its antifungal activity. researchgate.netuzh.ch

Beyond pharmaceuticals, this compound can serve as a valuable building block in organic synthesis. The presence of multiple reactive sites (the bromo, methoxy (B1213986), and nitrile groups) allows for diverse chemical transformations, making it a useful intermediate for the synthesis of more complex molecules, including agrochemicals and materials. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functionalities.

Development of Sustainable and Eco-Friendly Synthetic Routes for Production

The development of green and sustainable synthetic methods is a critical aspect of modern chemistry, aimed at reducing environmental impact and improving efficiency. Future research into the production of this compound and its derivatives will likely focus on several key areas:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyridine derivatives. bldpharm.combldpharm.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reproducibility for the synthesis of heterocyclic compounds.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient way to functionalize pyridines.

Catalytic C-H Functionalization: Direct functionalization of the pyridine C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials.

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

The table below outlines potential green synthetic approaches:

Synthetic Step Conventional Method Potential Green Alternative Advantages
Ring FormationTraditional condensation reactions often requiring harsh conditions and long reaction times.One-pot multicomponent reactions under microwave irradiation. bldpharm.combldpharm.comReduced reaction time, higher yields, lower energy consumption.
BrominationUse of elemental bromine, which is highly toxic and corrosive.N-Bromosuccinimide (NBS) in a greener solvent.Safer and easier to handle reagent.
Functionalization of the Pyridine RingMulti-step sequences involving protection and deprotection steps.Direct C-H functionalization using transition metal or photoredox catalysis.Increased atom economy, reduced number of synthetic steps.
Scale-upBatch processing with potential safety and scalability issues.Continuous flow synthesis.Improved safety, better process control, easier scale-up.

By addressing these challenges and pursuing these future directions, the scientific community can fully exploit the potential of this compound as a versatile scaffold for the development of new medicines and advanced materials.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Bromo-6-methoxynicotinonitrile, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves bromination and methoxylation of nicotinonitrile derivatives. For example, brominated pyridine intermediates (e.g., 5-Bromonicotinonitrile) are synthesized via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) in controlled conditions . Methoxy groups are introduced via nucleophilic substitution with sodium methoxide. Intermediates should be characterized using 1H^1H NMR (e.g., δ2.4 for methyl groups in similar brominated pyridines) and mass spectrometry (e.g., M+ peaks at m/z 196–198 for brominated analogs) . Purity is confirmed via HPLC or GC (>95% purity thresholds are standard) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to potential toxicity and reactivity:

  • Use fume hoods to avoid inhalation (remove contaminated air immediately per OSHA guidelines) .
  • Wear nitrile gloves and lab coats; avoid skin contact, as brominated nitriles may cause irritation.
  • In case of exposure, rinse eyes/skin with water for 15+ minutes and consult a physician with the SDS on hand .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H^1H NMR : Look for aromatic proton signals in the δ7.4–8.5 range (similar to 2-Bromo-5-methylnicotinonitrile ). Methoxy groups appear as singlets near δ3.8–4.0.
  • MS : Expect molecular ion peaks at m/z 213–215 (for 79Br^{79}Br/81Br^{81}Br) and fragmentation patterns consistent with nitrile loss.
  • Elemental Analysis : Confirm C, H, N percentages (e.g., C: ~42%, N: ~14% for brominated pyridines ).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • The bromine atom acts as an electrophilic site for Suzuki-Miyaura couplings. Methoxy groups at the 6-position donate electron density via resonance, potentially deactivating the ring. Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to map electron density and predict regioselectivity .
  • Experimental validation: Compare reaction yields with/without methoxy substitution. For example, 5-Bromo-2-chloro-6-methylnicotinonitrile shows altered reactivity due to steric hindrance from methyl groups .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 80°C to prevent debromination or methoxy group cleavage.
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 with ligand additives (e.g., SPhos) to enhance coupling efficiency and reduce homocoupling byproducts .
  • Chromatographic Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates before side reactions dominate.

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

  • Methodological Answer :

  • QSAR Models : Use MOE or Schrödinger Suite to correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For example, bromine increases lipophilicity, enhancing membrane permeability .
  • Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Compare docking scores of this compound derivatives with known inhibitors .

Q. What analytical challenges arise when distinguishing this compound from its regioisomers?

  • Methodological Answer :

  • 2D NMR (COSY/HSQC) : Resolve overlapping aromatic signals. For example, NOESY can differentiate methoxy group proximity to bromine in 5-Bromo-6-methoxy vs. 6-Bromo-5-methoxy isomers.
  • High-Resolution MS : Use accurate mass (<5 ppm error) to confirm molecular formula (C7_7H5_5BrN2_2O) and rule out isobaric impurities .

Notes on Evidence Reliability

  • Avoided commercial sources (e.g., ) per user guidelines.
  • Structural analogs (e.g., ) provided validated spectroscopic methods.
  • Computational and safety protocols cross-referenced with academic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.